molecular formula C7H9F3O2 B2810165 Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate CAS No. 2503155-26-6

Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate

Cat. No.: B2810165
CAS No.: 2503155-26-6
M. Wt: 182.142
InChI Key: IVJSRDJVARZABR-RFZPGFLSSA-N
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Description

Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates. This compound features a cyclobutane ring substituted with a trifluoromethyl group and a carboxylate ester group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclobutane-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl (1R,2R)-2-methylcyclobutane-1-carboxylate: Substitutes a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-12-6(11)4-2-3-5(4)7(8,9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSRDJVARZABR-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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